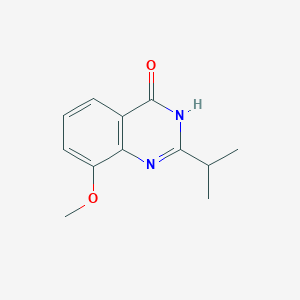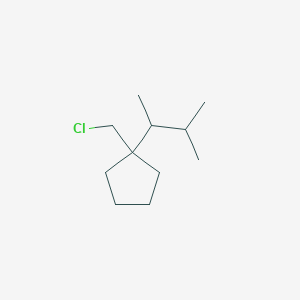![molecular formula C10H10F3NOS B15261017 1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261017.png)
1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one is a synthetic organic compound characterized by the presence of a trifluorophenyl group attached to an imino-thiolanone structure
Preparation Methods
The synthesis of 1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3,4,5-trifluoroaniline with a thiolane derivative under specific conditions. One common method includes the use of high-pressure ammonia water reaction at temperatures between 100-200°C in the presence of cuprous salt or copper oxide as a catalyst . This process yields 3,4,5-trifluorophenylamine, which can then undergo further reactions to form the desired compound.
Industrial production methods often involve the use of Grignard reagents and boron reagents for Suzuki-Miyaura coupling reactions . These methods are preferred due to their efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds such as:
3,4,5-Trifluorophenylboronic acid: Used in similar synthetic applications but differs in its boronic acid functionality.
1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene: Another trifluorophenyl derivative with distinct structural and chemical properties.
The uniqueness of this compound lies in its imino-thiolanone structure, which imparts specific reactivity and potential biological activities not found in other trifluorophenyl derivatives.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications across various scientific fields. Ongoing research continues to uncover its full potential and mechanisms of action, making it a promising candidate for future developments in chemistry, biology, and industry.
Properties
Molecular Formula |
C10H10F3NOS |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H10F3NOS/c11-8-5-7(6-9(12)10(8)13)14-16(15)3-1-2-4-16/h5-6H,1-4H2 |
InChI Key |
NYYIEHZDQYDFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C(=C2)F)F)F)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B15260983.png)


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B15261024.png)

![1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261034.png)

![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B15261038.png)
